5-Acetylthiophene-3-carbonitrile
Description
5-Acetylthiophene-3-carbonitrile is a thiophene-based compound featuring an acetyl group at the 5-position and a cyano group at the 3-position of the heterocyclic ring. Thiophene derivatives are widely studied for their electronic properties and bioactivity, particularly in drug discovery .
Properties
IUPAC Name |
5-acetylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVGXRAIYZGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions and often requires heating to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Acetylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-Acetylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Acetylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 5-Acetylthiophene-3-carbonitrile include:
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is electron-withdrawing, which may enhance reactivity in electrophilic substitutions compared to amino-substituted analogs like 3-Amino-5-ethylthiophene-2-carbonitrile, where the amino group donates electrons .
- Melting Points: The nitroaniline-substituted derivative (5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile) exhibits a high melting point of 259.28°C, likely due to strong intermolecular hydrogen bonding and aromatic stacking .
Key Research Findings
- Synthetic Pathways: Gewald reactions are commonly employed for thiophene-carbonitrile derivatives, as seen in the synthesis of 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate .
- Structural Characterization: X-ray crystallography and NMR are critical for confirming the regiochemistry of substituted thiophenes, such as in 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Biological Activity
5-Acetylthiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₅NOS and features a thiophene ring substituted with an acetyl group and a carbonitrile group. Its structure contributes to its reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The mechanisms include:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
- Anticancer Activity : It is believed to interfere with cell proliferation pathways and induce apoptosis in cancer cells by activating specific signaling cascades.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study indicated that derivatives of thiophene compounds, including this compound, demonstrated potent antibacterial effects against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Properties
In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. These studies typically employ various assays to assess cell viability and apoptosis induction:
- MTT Assay : Commonly used to determine cell viability based on metabolic activity.
- TUNEL Assay : Used for detecting DNA fragmentation indicative of apoptosis.
Table 1 summarizes key findings from cytotoxicity assays involving this compound.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
Case Studies
- Antimicrobial Study : A series of experiments were conducted to evaluate the efficacy of this compound against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxicity of the compound on various cancer cell lines using different assays. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable effects on apoptosis markers .
Research Applications
This compound is not only important for its biological activities but also serves as a valuable intermediate in organic synthesis. Its applications span across:
Q & A
Basic: What are the common synthetic routes for 5-Acetylthiophene-3-carbonitrile, and how can reaction yields be optimized?
Methodological Answer:
A widely used approach involves multistep functionalization of thiophene derivatives. For example:
- Step 1: Start with a thiophene precursor (e.g., 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile) and perform chlorination using phosphoryl chloride (POCl₃) to introduce reactive halide groups .
- Step 2: React with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. Solvents like acetonitrile (ACN) or sulfolane are preferred for their stability at elevated temperatures .
- Step 3: Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to acetylating agent) and reaction time (typically 6–12 hours at 80–100°C). Catalysts such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) enhance regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
